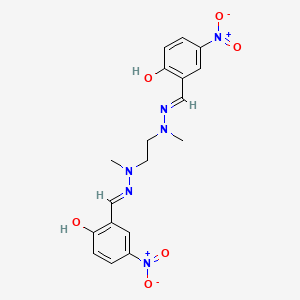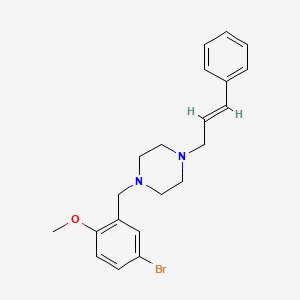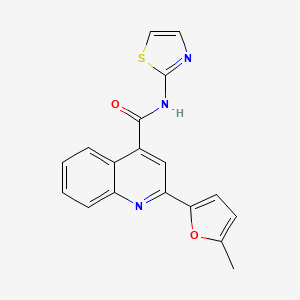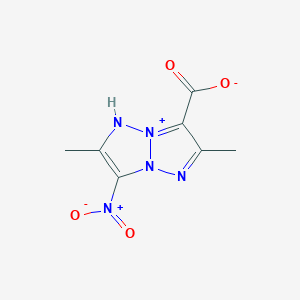
2-hydroxy-5-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 246.22 g/mol.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) is not fully understood. However, it is believed to exert its antibacterial, antifungal, and antitumor effects by inhibiting the growth and proliferation of bacterial, fungal, and cancer cells. It also chelates metal ions, which can lead to the disruption of metal-dependent biological processes.
Biochemical and Physiological Effects:
2-Hydroxy-5-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. In addition, it has been reported to exhibit antitumor activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-hydroxy-5-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) in lab experiments is its broad-spectrum antibacterial, antifungal, and antitumor activity. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which can limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-hydroxy-5-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone). One area of research is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a fluorescent probe for metal ions in biological systems. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the treatment of bacterial, fungal, and cancerous diseases.
In conclusion, 2-hydroxy-5-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) is a chemical compound that has potential applications in various scientific research fields. Its broad-spectrum antibacterial, antifungal, and antitumor activity make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential side effects. The development of new synthetic methods and the investigation of its potential as a fluorescent probe are also promising areas of future research.
Synthesis Methods
The synthesis of 2-hydroxy-5-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) can be achieved by the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethylenediamine in the presence of methanol. The reaction yields the desired product, which can be purified by recrystallization.
Scientific Research Applications
2-Hydroxy-5-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) has potential applications in various scientific research fields. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been used as a chelating agent for metal ions and a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
2-[(E)-[2-[[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-methylamino]ethyl-methylhydrazinylidene]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O6/c1-21(19-11-13-9-15(23(27)28)3-5-17(13)25)7-8-22(2)20-12-14-10-16(24(29)30)4-6-18(14)26/h3-6,9-12,25-26H,7-8H2,1-2H3/b19-11+,20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHMUQBQOFUZJN-AYKLPDECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=C(C=CC(=C1)[N+](=O)[O-])O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O)CCN(/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6129427.png)


![5-chloro-2-methoxy-4-({[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6129441.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6129446.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}amine](/img/structure/B6129455.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6129457.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6129463.png)
![2-{4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129466.png)

![{2-[({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6129478.png)
![[7-(1-ethyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethyl-2-thienyl)methanone](/img/structure/B6129484.png)

